Notoginsenoside A
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Overview
Description
Notoginsenoside A is a bioactive compound derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound belongs to the dammarane-type triterpenoid saponins, which are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Notoginsenoside A can be synthesized through enzymatic transformation. For instance, vina-ginsenoside R7 can be converted to notoginsenoside ST-4 using a recombinant glycoside hydrolase from Herpetosiphon aurantiacus . This enzyme specifically hydrolyzes the glucose at the C-20 position without affecting other glucose moieties.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Panax notoginseng roots. Techniques such as ultrasound-assisted extraction (UAE) and microwave processing have been employed to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Notoginsenoside A undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For example, it can be biotransformed by Cordyceps sinensis to produce 25-OH-20(S/R)-R2, which has enhanced cardioprotective effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. Enzymatic hydrolysis is also a prevalent method, utilizing specific enzymes to achieve desired transformations .
Major Products: The major products formed from these reactions include hydroxylated derivatives and other modified saponins, which often exhibit improved pharmacological properties .
Scientific Research Applications
Chemistry: In chemistry, notoginsenoside A is used as a precursor for synthesizing other bioactive saponins. Its unique structure allows for diverse chemical modifications, leading to the development of new compounds with enhanced activities .
Biology: In biological research, this compound has been shown to promote the migration, adhesion, and differentiation of mesenchymal stromal cells, making it a valuable compound for tissue engineering and regenerative medicine .
Medicine: Medically, this compound exhibits cardioprotective, neuroprotective, and anti-inflammatory effects. It has been investigated for its potential in treating myocardial ischemia, ischemic stroke, and other inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of health supplements and functional foods due to its beneficial health effects .
Mechanism of Action
Notoginsenoside A exerts its effects through multiple molecular pathways. It has been shown to inhibit the activation of the MAPK signaling pathway, reduce the expression of inflammatory cytokines, and enhance the expression of antioxidant enzymes . These actions contribute to its protective effects against oxidative stress, inflammation, and apoptosis .
Comparison with Similar Compounds
- Notoginsenoside R1
- Ginsenoside Rb1
- Ginsenoside Rd
- Ginsenoside Rg3
- Ginsenoside Rh2
Properties
CAS No. |
193895-21-5 |
---|---|
Molecular Formula |
C54H92O24 |
Molecular Weight |
1125.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(E,2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C54H92O24/c1-49(2,70)13-9-14-54(8,78-47-43(69)39(65)36(62)28(75-47)22-71-45-41(67)37(63)33(59)25(19-55)72-45)23-10-16-53(7)32(23)24(58)18-30-51(5)15-12-31(50(3,4)29(51)11-17-52(30,53)6)76-48-44(40(66)35(61)27(21-57)74-48)77-46-42(68)38(64)34(60)26(20-56)73-46/h9,13,23-48,55-70H,10-12,14-22H2,1-8H3/b13-9+/t23-,24+,25+,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,51-,52+,53+,54-/m0/s1 |
InChI Key |
NPZAABKZLIBPQV-FDUYOZAUSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@](C)(C/C=C/C(C)(C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |
Origin of Product |
United States |
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